

# Spectroscopic Characterization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate: A Technical Overview

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## Compound of Interest

Compound Name: Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Cat. No.: B094350

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Disclaimer: Publicly available, comprehensive spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared, and Mass Spectrometry) for the specific molecule **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is limited. This guide has been constructed using data from structurally analogous isoxazole derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and data interpretation are based on standard analytical practices for compounds of this class.

## Introduction

**Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is a heterocyclic compound featuring an isoxazole core, a functionality of significant interest in medicinal chemistry due to its diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior and pharmacological properties. This technical guide outlines the standard spectroscopic methodologies for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate**, based on the analysis of structurally similar compounds.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.40	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~2.60	Singlet	3H	-C(=O)-CH <sub>3</sub>
~2.80	Singlet	3H	Isoxazole-CH <sub>3</sub>
~4.40	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~14.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
~22.0	Isoxazole-CH <sub>3</sub>
~30.0	-C(=O)-CH <sub>3</sub>
~62.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
~115.0	C4-isoxazole
~160.0	C3-isoxazole
~162.0	C=O (ester)
~170.0	C5-isoxazole
~195.0	C=O (acetyl)

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1700	Strong	C=O stretch (acetyl)
~1600	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C-H bend (methyl)
~1200	Strong	C-O stretch (ester)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Interpretation
197.07	[M] <sup>+</sup> (Molecular Ion)
182.05	[M - CH <sub>3</sub> ] <sup>+</sup>
152.04	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
124.04	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The data presented in this guide are typically acquired using the following standard laboratory procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

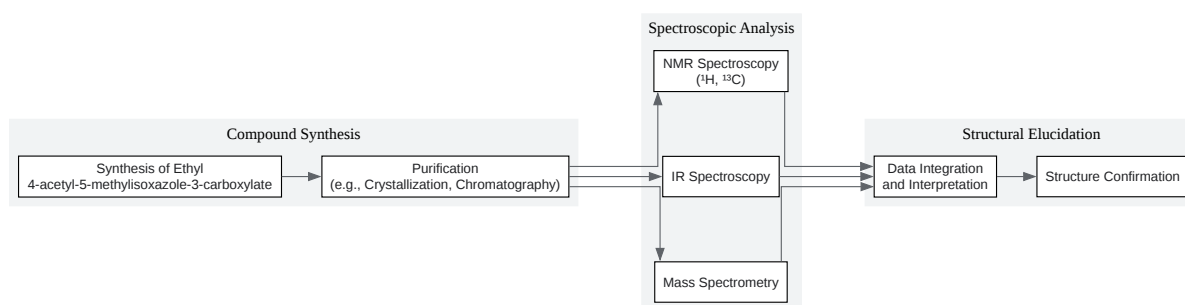
Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis, or mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source where it is bombarded with electrons, causing fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer. The mass-to-charge ratio ( $m/z$ ) of the resulting ions is then analyzed.

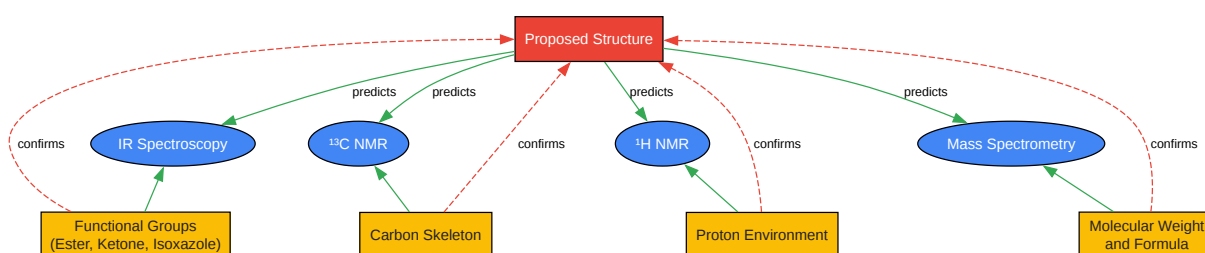
## Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the data's role in structural elucidation.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.



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Caption: Logical relationship between spectroscopic data and structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094350#spectroscopic-data-for-ethyl-4-acetyl-5-methylisoxazole-3-carboxylate-nmr-ir-mass-spec>]

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